5-(Azetidin-3-yl)-1H-imidazole;2,2,2-trifluoroacetic acid
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Overview
Description
5-(Azetidin-3-yl)-1H-imidazole;2,2,2-trifluoroacetic acid is a compound that combines the structural features of azetidine and imidazole, two important heterocyclic moieties. Azetidine is a four-membered nitrogen-containing ring, while imidazole is a five-membered ring containing two nitrogen atoms. The trifluoroacetic acid component adds a trifluoromethyl group, which can significantly influence the compound’s chemical properties and biological activity.
Mechanism of Action
Target of Action
The compound “5-(Azetidin-3-yl)-1H-imidazole;2,2,2-trifluoroacetic acid” contains an imidazole ring, which is a common feature in many biologically active molecules. Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory effects .
Biochemical Pathways
Without specific information, it’s difficult to determine the exact biochemical pathways this compound might affect. Given the biological activities associated with imidazole derivatives, it could potentially be involved in pathways related to inflammation, infection, or cellular signaling .
Result of Action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. As mentioned, imidazole derivatives can have a wide range of effects due to their interaction with various enzymes and receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and efficient purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
5-(Azetidin-3-yl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The azetidine ring can be reduced to form different derivatives.
Substitution: Both the azetidine and imidazole rings can participate in substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction of the azetidine ring can yield azetidine derivatives with different substituents .
Scientific Research Applications
5-(Azetidin-3-yl)-1H-imidazole;2,2,2-trifluoroacetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Comparison with Similar Compounds
Similar Compounds
Azetidine: A four-membered nitrogen-containing ring used in various chemical and biological applications.
Trifluoroacetic Acid: A strong organic acid with a trifluoromethyl group, used in various chemical reactions.
Uniqueness
5-(Azetidin-3-yl)-1H-imidazole;2,2,2-trifluoroacetic acid is unique due to its combination of azetidine and imidazole rings with a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
5-(azetidin-3-yl)-1H-imidazole;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.2C2HF3O2/c1-5(2-7-1)6-3-8-4-9-6;2*3-2(4,5)1(6)7/h3-5,7H,1-2H2,(H,8,9);2*(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWWFNQEBSSKDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=CN=CN2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F6N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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